

# Methoxyboronic Acid Pinacol Ester: A Versatile Tool in Modern Medicinal Chemistry

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## Compound of Interest

Compound Name: 2-Methoxy-4,4,5,5-tetramethyl-  
1,3,2-dioxaborolane

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## Introduction

Methoxyboronic acid pinacol ester and its derivatives have emerged as indispensable reagents in medicinal chemistry, empowering researchers and drug development professionals in the synthesis of complex molecular architectures and the exploration of novel therapeutic targets. Their stability, versatility in cross-coupling reactions, and utility as pharmacophores have solidified their role as critical building blocks in the development of new drugs and diagnostic agents. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging the full potential of methoxyboronic acid pinacol ester in their drug discovery and development endeavors.

## Application Notes

### Suzuki-Miyaura Cross-Coupling Reactions: Building Blocks for Drug Candidates

The most prominent application of methoxyboronic acid pinacol ester in medicinal chemistry is its use as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between  $sp^2$ -hybridized centers, enabling the synthesis of biaryl and heteroaryl scaffolds that are prevalent in a vast number of approved drugs and clinical candidates. The methoxy group can serve as a key pharmacophoric feature or as a synthetic handle for further functionalization. The pinacol ester

group enhances the stability of the boronic acid, making it easier to handle and often improving reaction yields and reproducibility compared to the free boronic acid.[1][2]

Key Advantages in Drug Synthesis:

- **Stability:** Pinacol esters are generally more stable to air and moisture than their corresponding boronic acids, allowing for easier storage and handling.[1]
- **High Yields:** Suzuki-Miyaura reactions with pinacol esters often proceed with high yields and good functional group tolerance.
- **Versatility:** A wide range of aryl and heteroaryl halides or triflates can be coupled with methoxyboronic acid pinacol ester, providing access to a diverse array of molecular structures.
- **Late-Stage Functionalization:** The robustness of the Suzuki-Miyaura reaction allows for the introduction of the methoxyaryl moiety at a late stage in a synthetic sequence, which is highly valuable in the synthesis of complex drug molecules.

A notable example is the synthesis of precursors to drugs like Remibrutinib, a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[3][4] The synthesis of Remibrutinib involves the coupling of a complex pyrimidine derivative with an aniline-containing boronic acid pinacol ester, highlighting the reaction's utility in constructing intricate pharmaceutical intermediates.[4] Similarly, the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib has utilized a late-stage Suzuki-Miyaura coupling employing a pinacol boronic ester.[2]

## Fragment-Based Drug Discovery (FBDD)

Methoxyboronic acid pinacol ester and other small boronic acid fragments are valuable tools in fragment-based drug discovery (FBDD). In FBDD, low-molecular-weight fragments are screened for binding to a biological target. Boronic acids are particularly attractive fragments because they can form reversible covalent bonds with serine, threonine, or lysine residues in the active site of enzymes, providing a strong binding anchor.[5][6]

Workflow for Fragment-Based Screening with Boronic Acids:

- **Library Design:** A library of diverse, low-molecular-weight boronic acid pinacol esters, including methoxy-substituted derivatives, is assembled.
- **Biophysical Screening:** The fragment library is screened against the target protein using sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography to identify "hits."[\[6\]](#)[\[7\]](#)
- **Hit Validation and Characterization:** The binding of hit fragments is validated, and the binding affinity (typically in the micromolar to millimolar range) is determined.
- **Structure-Guided Elaboration:** The 3D structure of the protein-fragment complex is determined to guide the synthetic elaboration of the fragment into a more potent lead compound. The methoxy group on the phenyl ring can be used to explore specific interactions within the binding pocket.

## Synthesis of Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. Methoxy-substituted biaryl structures are common motifs in a wide range of kinase inhibitors. The Suzuki-Miyaura reaction with methoxyboronic acid pinacol ester is a key method for synthesizing these compounds. For instance, inhibitors of Aurora kinases and Tec family kinases, which are crucial in cell cycle regulation and immune cell signaling respectively, often contain such structural elements.[\[8\]](#)[\[9\]](#) The methoxy group can influence the inhibitor's potency, selectivity, and pharmacokinetic properties.

## Development of PET Imaging Agents

Boronic acid-based molecules are being developed as targeting vectors for Positron Emission Tomography (PET) imaging agents. A key target is the Fibroblast Activation Protein (FAP), which is overexpressed in the stroma of many cancers.[\[10\]](#)[\[11\]](#) Methoxyboronic acid pinacol ester can be incorporated into the synthesis of FAP inhibitors, which are then chelated with a positron-emitting radionuclide (e.g.,  $^{68}\text{Ga}$ ) to create a PET tracer.[\[11\]](#)[\[12\]](#) These tracers can be used for the non-invasive imaging of FAP-positive tumors, aiding in cancer diagnosis and monitoring treatment response.

## Quantitative Data

The following tables summarize quantitative data from various applications of methoxyboronic acid pinacol ester and related compounds in medicinal chemistry.

Table 1: Suzuki-Miyaura Cross-Coupling Reaction Yields

Aryl Halide/ Triflate	Boronic Acid Pinacol Ester	Catalyst/Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
2,6-Dichloropyridine	Heptyl pinacol boronate ester	Pd <sub>2</sub> (dba) <sub>3</sub> / FcPPh <sub>2</sub>	K <sub>3</sub> PO <sub>4</sub>	Dioxane/H <sub>2</sub> O	100	18-20	74	<a href="#">[13]</a>
Pyridine-2-sulfonyl fluoride	2-Thiopheneboronic acid pinacol ester	Pd(dppf) <sub>2</sub> Cl <sub>2</sub>	Na <sub>3</sub> PO <sub>4</sub>	Dioxane/H <sub>2</sub> O	65-100	-	5-89	<a href="#">[9]</a>
5-Bromo-2-hydroxyacetophenone	Phenylboronic acid	Pd(OAc) <sub>2</sub>	K <sub>2</sub> CO <sub>3</sub>	Water	150	0.25	73-82	<a href="#">[14]</a>
Aryl Bromide	Arylboronic acid	Pd(OH) <sub>2</sub>	-	-	65	-	-	<a href="#">[15]</a>
4-Amino-6-chloropyrimidin-5-ol derivative	N-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline	Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub>	Na <sub>2</sub> CO <sub>3</sub>	DME/H <sub>2</sub> O	110	0.17	-	<a href="#">[16]</a>

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Table 2: Biological Activity of Compounds Synthesized Using Boronic Acid Pinacol Esters

Compound Class	Target	Specific Compound/ Derivative	IC <sub>50</sub> (nM)	Cell Line/Assay	Reference
BTK Inhibitor	Bruton's Tyrosine Kinase (BTK)	Remibrutinib	0.63 (Kd)	Preclinical study	<a href="#">[17]</a>
FAP Inhibitor	Fibroblast Activation Protein (FAP)	natGa-SB02055	0.41 ± 0.06	Enzymatic assay	<a href="#">[12]</a>
FAP Inhibitor	Fibroblast Activation Protein (FAP)	natGa-SB04028	13.9 ± 1.29	Enzymatic assay	<a href="#">[12]</a>
Proteasome Inhibitor	20S Proteasome	Tripeptide boronate (7f)	0.079	Isolated rabbit 20S proteasome	<a href="#">[18]</a>
LRRK2 Kinase Inhibitor	G2019S-LRRK2	1H-Pyrazole Biaryl Sulfonamide (19)	<10	In vitro biochemical assay	<a href="#">[19]</a>
LRRK2 Kinase Inhibitor	G2019S-LRRK2	1H-Pyrazole Biaryl Sulfonamide (20)	<10	In vitro biochemical assay	<a href="#">[19]</a>
COX-2 Inhibitor	Cyclooxygenase-2 (COX-2)	Biaryl analog (3b)	100	In vitro assay	<a href="#">[15]</a>
COX-2 Inhibitor	Cyclooxygenase-2 (COX-2)	Biaryl analog (3c)	100	In vitro assay	<a href="#">[15]</a>

## Experimental Protocols

## Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with a methoxy-substituted phenylboronic acid pinacol ester.

Materials:

- Aryl halide (1.0 equiv)
- Methoxy-substituted phenylboronic acid pinacol ester (1.1-1.5 equiv)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{Pd}(\text{dppf})\text{Cl}_2$ , 1-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ , 2.0-3.0 equiv)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
- Reaction vessel (e.g., Schlenk tube, round-bottom flask)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry reaction vessel under an inert atmosphere, add the aryl halide, methoxy-substituted phenylboronic acid pinacol ester, palladium catalyst, and base.
- Evacuate and backfill the vessel with the inert gas three times.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.



- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

## Protocol 2: Fragment-Based Screening using NMR Spectroscopy

This protocol outlines a general workflow for identifying fragments that bind to a target protein using  $^1\text{H}$ - $^{15}\text{N}$  Heteronuclear Single Quantum Coherence (HSQC) NMR.<sup>[7]</sup>

### Materials:

- $^{15}\text{N}$ -labeled target protein
- Library of boronic acid pinacol ester fragments (including methoxy-substituted derivatives)
- NMR buffer (e.g., phosphate buffer in 90%  $\text{H}_2\text{O}$ /10%  $\text{D}_2\text{O}$ )
- NMR spectrometer

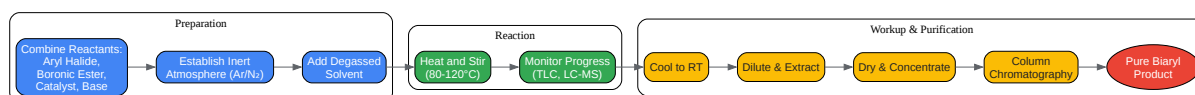
### Procedure:

- **Reference Spectrum:** Acquire a  $^1\text{H}$ - $^{15}\text{N}$  HSQC spectrum of the  $^{15}\text{N}$ -labeled protein in the NMR buffer. This serves as the reference spectrum.
- **Fragment Addition:** Prepare a stock solution of a fragment or a mixture of fragments in a deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ).
- Add a small volume of the fragment stock solution to the protein sample to a final concentration typically in the range of 100  $\mu\text{M}$  to 1 mM.
- **Screening Spectrum:** Acquire a second  $^1\text{H}$ - $^{15}\text{N}$  HSQC spectrum of the protein-fragment mixture under identical conditions as the reference spectrum.

- **Data Analysis:** Overlay the reference and screening spectra. Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum indicate binding of a fragment to the corresponding region of the protein.
- **Hit Deconvolution (for mixtures):** If a mixture of fragments was used, screen individual fragments from the hit mixture to identify the active compound.
- **Affinity Determination:** Titrate the identified hit fragment into the protein sample at increasing concentrations and monitor the CSPs to determine the dissociation constant ( $K_d$ ).

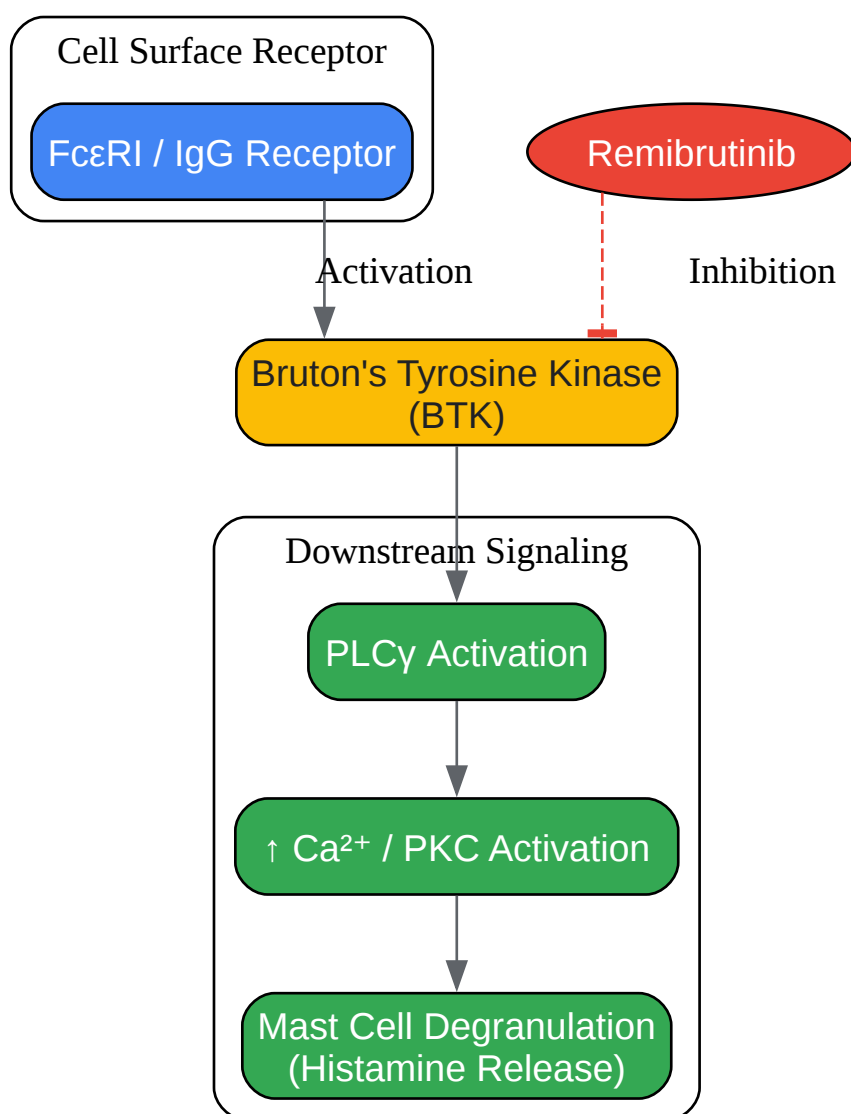
## Visualizations

### Signaling Pathways and Experimental Workflows



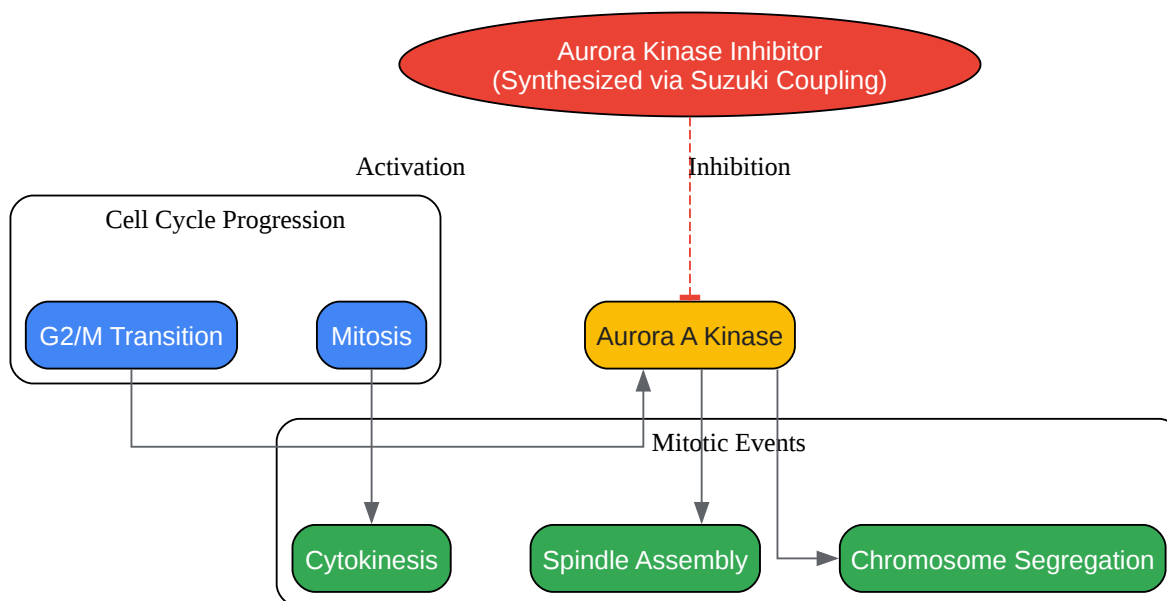
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A typical experimental workflow for Suzuki-Miyaura cross-coupling.



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Inhibition of the BTK signaling pathway by Remibrutinib.



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